2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide dioxalate
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Overview
Description
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide dioxalate is a complex organic compound that features a benzimidazole moiety, a piperazine ring, and a dimethoxyphenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide dioxalate typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Piperazine Ring Introduction: The benzimidazole derivative is then reacted with piperazine in the presence of a suitable base to form the piperazine-linked intermediate.
Attachment of Dimethoxyphenethyl Group: The final step involves the acylation of the piperazine intermediate with 3,4-dimethoxyphenethyl acetic acid or its derivatives under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperazine moieties.
Reduction: Reduction reactions can occur at the benzimidazole ring, potentially leading to the formation of dihydrobenzimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce dihydrobenzimidazole derivatives.
Scientific Research Applications
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide dioxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: It has potential therapeutic applications due to its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide dioxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the dimethoxyphenethyl group may contribute to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and omeprazole share the benzimidazole core structure and exhibit similar biological activities.
Piperazine Derivatives: Compounds such as piperazine citrate and piperazine phosphate are structurally related and used for their pharmacological properties.
Dimethoxyphenethyl Derivatives: Compounds like 3,4-dimethoxyphenethylamine (DMPEA) are similar in structure and have been studied for their psychoactive effects.
Uniqueness
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide dioxalate is unique due to the combination of its structural features, which confer a distinct set of biological activities and potential therapeutic applications. The presence of the benzimidazole, piperazine, and dimethoxyphenethyl groups in a single molecule allows for a multifaceted approach to targeting various biological pathways and mechanisms.
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O3.2C2H2O4/c1-31-21-8-7-18(15-22(21)32-2)9-10-25-24(30)17-29-13-11-28(12-14-29)16-23-26-19-5-3-4-6-20(19)27-23;2*3-1(4)2(5)6/h3-8,15H,9-14,16-17H2,1-2H3,(H,25,30)(H,26,27);2*(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQRKLLVEFWKIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3)OC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N5O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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